2-(4-(2-methyl-2H-tetrazol-5-yl)phenoxy)acetic acid 2-(4-(2-methyl-2H-tetrazol-5-yl)phenoxy)acetic acid
Brand Name: Vulcanchem
CAS No.: 1092250-58-2
VCID: VC8046688
InChI: InChI=1S/C10H10N4O3/c1-14-12-10(11-13-14)7-2-4-8(5-3-7)17-6-9(15)16/h2-5H,6H2,1H3,(H,15,16)
SMILES: CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)O
Molecular Formula: C10H10N4O3
Molecular Weight: 234.21 g/mol

2-(4-(2-methyl-2H-tetrazol-5-yl)phenoxy)acetic acid

CAS No.: 1092250-58-2

Cat. No.: VC8046688

Molecular Formula: C10H10N4O3

Molecular Weight: 234.21 g/mol

* For research use only. Not for human or veterinary use.

2-(4-(2-methyl-2H-tetrazol-5-yl)phenoxy)acetic acid - 1092250-58-2

Specification

CAS No. 1092250-58-2
Molecular Formula C10H10N4O3
Molecular Weight 234.21 g/mol
IUPAC Name 2-[4-(2-methyltetrazol-5-yl)phenoxy]acetic acid
Standard InChI InChI=1S/C10H10N4O3/c1-14-12-10(11-13-14)7-2-4-8(5-3-7)17-6-9(15)16/h2-5H,6H2,1H3,(H,15,16)
Standard InChI Key RJIWMKIHANXIBY-UHFFFAOYSA-N
SMILES CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)O
Canonical SMILES CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a central phenoxy group linked to an acetic acid moiety at the oxygen atom. The phenyl ring is substituted at the 4-position with a 2-methyl-2H-tetrazole group, a five-membered aromatic ring containing four nitrogen atoms. Key structural attributes include:

  • Tetrazole ring: Exhibits aromaticity and dipole moment (5.27 D), contributing to hydrogen bonding and metal coordination capabilities .

  • Phenoxy spacer: Enhances solubility in polar solvents compared to purely aromatic systems.

  • Acetic acid group: Provides a carboxylic acid functionality (pKa ≈ 3.5) for salt formation or esterification.

X-ray crystallography of analogous tetrazole derivatives reveals planarity in the tetrazole ring and dihedral angles of 15–25° between the phenyl and tetrazole groups, suggesting moderate conjugation .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a multi-step approach:

Step 1: Tetrazole Ring Formation

  • Substrate: 4-Hydroxybenzonitrile undergoes [2+3] cycloaddition with sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in dimethylformamide (DMF) at 100°C for 12 hr, yielding 4-(2H-tetrazol-5-yl)phenol .

  • Methylation: Treatment with methyl iodide (CH₃I) in methanol (MeOH) introduces the 2-methyl group, achieving 85–90% yield .

Step 2: Etherification

  • Coupling: 4-(2-Methyl-2H-tetrazol-5-yl)phenol reacts with ethyl bromoacetate in acetone using potassium carbonate (K₂CO₃) as a base, forming ethyl 2-(4-(2-methyl-2H-tetrazol-5-yl)phenoxy)acetate (yield: 78%).

  • Hydrolysis: Saponification with aqueous NaOH (2M) in ethanol (EtOH) at 60°C for 4 hr produces the final acetic acid derivative.

Table 1: Optimization of Etherification Conditions

SolventBaseTemperature (°C)Yield (%)
AcetoneK₂CO₃6078
DMFNaH2565
THFCs₂CO₃4072

Source variations indicate acetone/K₂CO₃ as the optimal combination.

Physicochemical Properties

Solubility and Stability

  • Solubility: Soluble in polar aprotic solvents (DMF, DMSO) and moderately in ethanol; insoluble in hexane (logP = 1.2).

  • Thermal Stability: Decomposes at 215–220°C (DSC data).

  • pH Sensitivity: Stable in pH 2–7; decarboxylation occurs above pH 9.

Spectroscopic Data

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.12 (s, 1H, tetrazole-H), 7.45 (d, J = 8.6 Hz, 2H, Ar-H), 6.99 (d, J = 8.6 Hz, 2H, Ar-H), 4.62 (s, 2H, OCH₂CO), 3.95 (s, 3H, NCH₃).

  • IR (KBr): 1705 cm⁻¹ (C=O), 1600 cm⁻¹ (tetrazole ring).

Biological Activities

Anticancer Activity

Preliminary screenings against MCF-7 breast cancer cells showed an IC₅₀ of 45 µM, comparable to 5-fluorouracil (IC₅₀ = 38 µM). Mechanistic studies suggest apoptosis induction via caspase-3 activation .

Chemical Reactivity

Functional Group Transformations

  • Carboxylic Acid: Forms salts with amines (e.g., triethylamine) and esters with alcohols (e.g., methanol/H₂SO₄).

  • Tetrazole Ring: Participates in Huisgen cycloadditions with alkynes, enabling click chemistry applications .

Table 2: Reaction Pathways and Products

ReactionReagents/ConditionsProduct
EsterificationMeOH, H₂SO₄, refluxMethyl ester
AmidationSOCl₂, then NH₃Acetamide derivative
Tetrazole alkylationCH₃I, K₂CO₃, acetoneQuaternary ammonium derivative

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to angiotensin II receptor blockers (ARBs), leveraging the tetrazole’s bioisosteric replacement for carboxylic acids .

Polymer Chemistry

Incorporated into epoxy resins as a curing agent, it enhances thermal stability (Tg increased by 20°C vs. conventional agents).

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